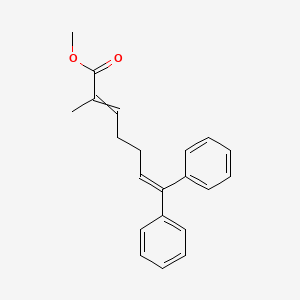![molecular formula C17H16N4OS B14164665 3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline CAS No. 847185-54-0](/img/structure/B14164665.png)
3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline is a complex heterocyclic compound that belongs to the class of imidazoquinoxalines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-thiophen-2-ylimidazo[4,5-b]quinoxaline with 3-methoxypropylamine under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl group or the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, organic solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted imidazoquinoxalines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
2-Thiophen-2-ylimidazo[4,5-b]quinoxaline: Lacks the methoxypropyl group but shares the core structure.
3-(3-Methoxypropyl)-2-phenylimidazo[4,5-b]quinoxaline: Similar structure but with a phenyl group instead of a thiophene ring.
2-(2-Methoxyethyl)-3-thiophen-2-ylimidazo[4,5-b]quinoxaline: Similar structure but with a different alkyl group.
Uniqueness
3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline is unique due to the presence of both the methoxypropyl group and the thiophene ring, which confer distinct chemical and biological properties. These structural features may enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
847185-54-0 |
|---|---|
Fórmula molecular |
C17H16N4OS |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
3-(3-methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline |
InChI |
InChI=1S/C17H16N4OS/c1-22-10-5-9-21-16(14-8-4-11-23-14)20-15-17(21)19-13-7-3-2-6-12(13)18-15/h2-4,6-8,11H,5,9-10H2,1H3 |
Clave InChI |
NRDZVCCEUMHWPU-UHFFFAOYSA-N |
SMILES canónico |
COCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=CS4 |
Solubilidad |
12.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine, 2-(2-chloro-4-pyrimidinyl)-4-methoxy-1-(phenylsulfonyl)-](/img/structure/B14164591.png)
![(4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14164606.png)
![2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14164614.png)

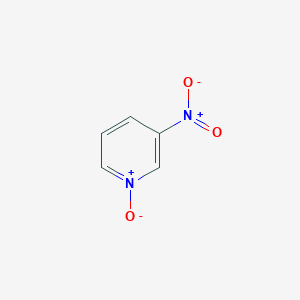
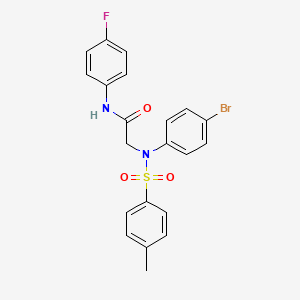
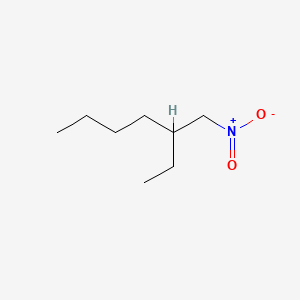
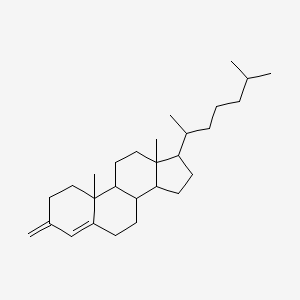
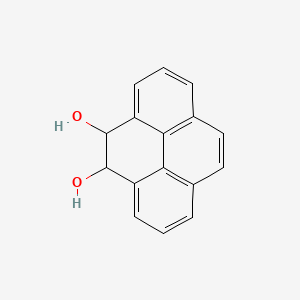
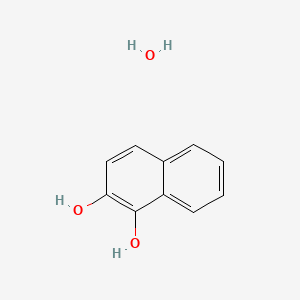
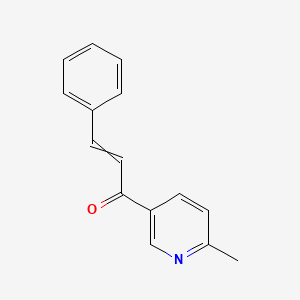
![4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B14164658.png)
![8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B14164663.png)
